molecular formula C17H14F3N3O B2480250 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-15-7

5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2480250
CAS RN: 861206-15-7
M. Wt: 333.314
InChI Key: GWVDEABGLCPQNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves a complex chemical reaction that is facilitated by microwave irradiation. Özil et al. (2010) synthesized 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones by reacting N-(ethoxycarbonyl)-4-(trifluoromethyl)benzenehydrazonic acid ethyl ester with primary amines or hydrazine under microwave irradiation. This method showcases the efficiency and versatility of microwave-assisted synthesis in producing triazole derivatives with complex substitutions (Özil, Islamoglu, Menteşe, & Kahveci, 2010).

Molecular Structure Analysis

X-ray crystallography and computational methods such as Density Functional Theory (DFT) have been employed to analyze the molecular structure of triazole derivatives. For example, compounds related to this compound have been studied to determine their electronic and molecular structure, providing insights into their pharmacological activity. Kaczor et al. (2013) conducted an exhaustive study on the electronic and molecular structure of a 1,2,4-triazole derivative, highlighting the importance of molecular docking in understanding the interaction with biological targets (Kaczor, Pitucha, Karczmarzyk, Wysocki, Rzymowska, & Matosiuk, 2013).

Scientific Research Applications

Antihyperglycemic Agents

The compound has been a subject of interest in the synthesis of potent antihyperglycemic agents. Research has indicated its role in the significant reduction of plasma glucose levels in diabetic mice models, indicating its potential as a new class of antihyperglycemic agents. This effect is primarily attributed to the selective inhibition of renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, distinguishing it from other glucose absorption inhibitors like phlorizin (Kees et al., 1996).

Anticonvulsant Properties

Compounds structurally related to 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have been studied for their anticonvulsant activities. Some derivatives have exhibited significant protection against maximal electroshock and pentylenetetrazole-induced seizures in mice. These studies suggest the involvement of non-benzodiazepine and non-NMDA-type glutamate receptors in the anticonvulsant mechanism of these compounds (Kane et al., 1990). Furthermore, other research has indicated that some derivatives have higher safety compared to standard anticonvulsant drugs, pointing towards their potential therapeutic applications (Cao et al., 2013).

Antidepressant Effects

Research has also delved into the antidepressant potential of related 1,2,4-triazole derivatives. Several compounds in this series have shown potent antagonism of induced hypothermia and ptosis in mice, pointing towards their potential antidepressant activities. Interestingly, the study found that the substitution patterns on the triazole nucleus significantly influence activity, and the presence of a thiocarbonyl group at the 3-position is crucial for retaining the antidepressant effect (Kane et al., 1988).

Anti-inflammatory and Analgesic Activities

Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies suggest that certain structural configurations of these derivatives exhibit significant anti-inflammatory activity, with correlated analgesic effects. This indicates the potential use of these compounds in treating conditions associated with pain and inflammation (El-Emam & Ibrahim, 1991).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment .

properties

IUPAC Name

5-methyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c1-12-21-22(16(24)23(12)15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)17(18,19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVDEABGLCPQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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